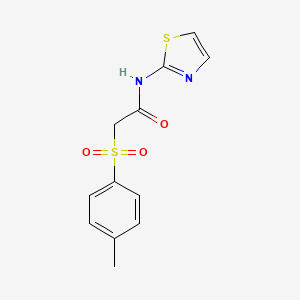

N-(thiazol-2-yl)-2-tosylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-9-2-4-10(5-3-9)19(16,17)8-11(15)14-12-13-6-7-18-12/h2-7H,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOUBGPOITLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(thiazol-2-yl)-2-tosylacetamide: A Novel Compound of Potential Pharmacological Interest

Disclaimer: As of the latest literature review, N-(thiazol-2-yl)-2-tosylacetamide is not a commercially available compound, nor has its synthesis, characterization, or biological activity been reported in peer-reviewed scientific journals. This technical guide, therefore, presents a hypothetical profile of the compound based on the known properties and reactivities of its constituent chemical moieties: the 2-aminothiazole core and the tosylacetamide group. The experimental protocols and data presented herein are predictive and require experimental validation.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, sulfonamides are a well-established class of pharmacophores known for their antibacterial and other therapeutic effects. The novel compound, N-(thiazol-2-yl)-2-tosylacetamide, which incorporates both a thiazole ring and a tosyl group, represents an intriguing candidate for drug discovery. This guide provides a detailed theoretical exploration of its structure, potential properties, a plausible synthetic route, and hypothetical biological activities to serve as a resource for researchers interested in the synthesis and evaluation of this and related novel chemical entities.

Chemical Structure and Properties

The proposed structure of N-(thiazol-2-yl)-2-tosylacetamide is presented below:

Figure 1: Proposed chemical structure of N-(thiazol-2-yl)-2-tosylacetamide.

The following table summarizes the predicted physicochemical properties of N-(thiazol-2-yl)-2-tosylacetamide. These values are estimated based on computational models and data from structurally similar compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C12H11N3O3S2 | |

| Molecular Weight | 325.37 g/mol | |

| Appearance | White to off-white solid | Based on similar sulfonamides. |

| Melting Point | 180-190 °C | Estimated based on related N-acyl-2-aminothiazoles. |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and acetone. | Typical for polar organic compounds. |

| pKa | ~6.5 (amide N-H) | Estimated based on the electron-withdrawing nature of the tosyl and thiazole groups. |

| LogP | ~1.8 | Predicted partition coefficient, suggesting moderate lipophilicity. |

Predicted key spectroscopic features are listed below.

| Technique | Predicted Key Signals |

| 1H NMR | Signals for the thiazole ring protons, the methylene protons adjacent to the carbonyl and sulfonyl groups, the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the amide proton. |

| 13C NMR | Resonances for the carbon atoms of the thiazole ring, the carbonyl carbon, the methylene carbon, and the carbons of the tosyl group. |

| IR (cm-1) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), S=O stretching (sulfone), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Proposed Synthesis

A plausible and efficient synthetic route to N-(thiazol-2-yl)-2-tosylacetamide is the N-acylation of 2-aminothiazole with tosylacetyl chloride.

An In-depth Technical Guide to N-(thiazol-2-yl)-2-tosylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a specific CAS (Chemical Abstracts Service) number for the compound "N-(thiazol-2-yl)-2-tosylacetamide" has not been found in public databases. This suggests that the compound may not have been previously synthesized or characterized, or at least not widely reported in the scientific literature. The following guide is a compilation of established synthetic methodologies for structurally related compounds and a projection of the potential biological significance of the target molecule based on the known activities of its constituent chemical moieties.

Introduction

"N-(thiazol-2-yl)-2-tosylacetamide" is a synthetic organic compound that incorporates three key chemical features: a thiazole ring, an acetamide linkage, and a tosyl group. The thiazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties. Similarly, the sulfonamide group is a well-established pharmacophore found in numerous antibacterial, and anticancer agents. The combination of these fragments in a single molecule makes "N-(thiazol-2-yl)-2-tosylacetamide" a compound of interest for chemical and biological investigations.

This technical guide provides a comprehensive overview of a proposed synthetic route for "N-(thiazol-2-yl)-2-tosylacetamide," detailed experimental protocols for key reactions, and a summary of the potential biological activities based on related structures.

Proposed Synthetic Pathway

A logical and feasible synthetic route to "N-(thiazol-2-yl)-2-tosylacetamide" would involve a two-step process starting from the readily available 2-aminothiazole. The proposed pathway is as follows:

-

N-Tosylation of 2-Aminothiazole: The initial step involves the reaction of 2-aminothiazole with p-toluenesulfonyl chloride (tosyl chloride) to form the intermediate, N-(thiazol-2-yl)-4-methylbenzenesulfonamide.

-

N-Acetylation of the Sulfonamide: The subsequent step is the acetylation of the sulfonamide nitrogen of N-(thiazol-2-yl)-4-methylbenzenesulfonamide using an acetylating agent like acetyl chloride or acetic anhydride to yield the final product, "N-(thiazol-2-yl)-2-tosylacetamide".

Caption: Proposed two-step synthesis of N-(thiazol-2-yl)-2-tosylacetamide.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis. These are based on established procedures for similar reactions and may require optimization for the specific target molecule.

Step 1: Synthesis of N-(thiazol-2-yl)-4-methylbenzenesulfonamide

This procedure is adapted from the general synthesis of N-heterocyclic sulfonamides.

Materials:

-

2-Aminothiazole

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.2 eq) to the solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the tosyl chloride solution dropwise to the cooled 2-aminothiazole solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure N-(thiazol-2-yl)-4-methylbenzenesulfonamide.

Step 2: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide

This protocol is based on general methods for the N-acylation of sulfonamides.

Materials:

-

N-(thiazol-2-yl)-4-methylbenzenesulfonamide (from Step 1)

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., column chromatography on silica gel)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(thiazol-2-yl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired product, "N-(thiazol-2-yl)-2-tosylacetamide".

Data Presentation: Physicochemical Properties of Analogs

Since no experimental data exists for the target compound, the following table summarizes the reported physicochemical properties of its precursors and structurally related molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 91-93 | Crystalline solid | Commercially available |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 67-69 | White solid | Commercially available |

| N-(thiazol-2-yl)acetamide | C₅H₆N₂OS | 142.18 | 203-205 | Yellow solid | [1] |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | C₁₀H₁₀N₂O₂S₂ | 254.33 | 150-152 | Light brown powder | [2] |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of "N-(thiazol-2-yl)-2-tosylacetamide" is unknown, the thiazole and sulfonamide moieties are prevalent in a multitude of pharmacologically active agents.

Thiazole Derivatives: The thiazole ring is a core structure in many compounds with diverse biological activities, including:

-

Anticancer: Thiazole-containing compounds have been shown to inhibit various cancer cell lines.[3]

-

Antimicrobial: Many thiazole derivatives exhibit antibacterial and antifungal properties.

-

Anti-inflammatory: Certain thiazole compounds have demonstrated anti-inflammatory effects.[4]

Sulfonamide Derivatives: The sulfonamide functional group is a key component of sulfa drugs and other therapeutic agents, known for:

-

Antibacterial: Sulfonamides are well-known for their bacteriostatic activity by inhibiting dihydropteroate synthase.

-

Anticancer: Some sulfonamides show anticancer activity by inhibiting carbonic anhydrase or other targets.

-

Diuretic: Certain sulfonamides act as diuretics.

Given the combination of these two pharmacophores, "N-(thiazol-2-yl)-2-tosylacetamide" could potentially exhibit a range of biological activities. A hypothetical mechanism of action, if it were to act as an enzyme inhibitor, is depicted below.

Caption: Hypothetical inhibition of an enzymatic pathway by the target compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and potential investigation of "N-(thiazol-2-yl)-2-tosylacetamide." While a CAS number and direct experimental data for this compound are not currently available, the proposed synthetic route is based on well-established chemical transformations. The rich pharmacology of both thiazole and sulfonamide derivatives suggests that the target molecule is a promising candidate for further research in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this novel compound.

References

- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of N-(thiazol-2-yl)acetamide Derivatives: A Technical Guide

Disclaimer: This technical guide focuses on the therapeutic potential of N-(thiazol-2-yl)acetamide derivatives. Extensive literature searches did not yield specific data for "N-(thiazol-2-yl)-2-tosylacetamide." Therefore, this document provides a comprehensive overview of the known biological activities, potential therapeutic targets, and associated experimental methodologies for structurally related N-(thiazol-2-yl)acetamide compounds. The insights presented are intended to guide research and development efforts for this class of molecules.

Executive Summary

The N-(thiazol-2-yl)acetamide scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their potential as therapeutic agents, primarily in the field of oncology. Key therapeutic targets identified for this class of compounds include tubulin, epidermal growth factor receptor (EGFR) kinase, and components of the apoptotic pathway, such as caspases. Furthermore, certain derivatives have shown promise as antimicrobial agents through the inhibition of urease and as potential anticonvulsants. This guide provides an in-depth summary of the quantitative data, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and experimental workflows.

Potential Therapeutic Targets

The therapeutic potential of N-(thiazol-2-yl)acetamide derivatives stems from their ability to interact with various biological targets implicated in a range of diseases. The primary areas of investigation and their corresponding molecular targets are outlined below.

Anticancer Targets

1.1.1. Tubulin Polymerization: Several N-(thiazol-2-yl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2]

1.1.2. Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers. Certain N-(thiazol-2-yl)acetamide derivatives have been shown to inhibit the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth.[3][4][5][6]

1.1.3. Apoptosis Induction: A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. N-(thiazol-2-yl)acetamide derivatives have been observed to trigger apoptosis in cancer cells through the activation of effector caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[7][8] This activation leads to a cascade of events culminating in cell death.

Antimicrobial Targets

1.2.1. Urease: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows them to survive in the acidic environment of the stomach. Thiazole-containing compounds have been investigated as urease inhibitors, presenting a potential therapeutic strategy for treating bacterial infections.[9][10][11][12]

Neurological Targets

1.3.1. Anticonvulsant Activity: While the precise molecular targets are not always fully elucidated, some N-(thiazol-2-yl)acetamide derivatives have demonstrated anticonvulsant properties in preclinical models, such as the maximal electroshock seizure (MES) test. This suggests potential interactions with ion channels or neurotransmitter receptors in the central nervous system.

Quantitative Data

The following tables summarize the quantitative data for the biological activity of various N-(thiazol-2-yl)acetamide derivatives from the cited literature.

Table 1: Anticancer Activity of N-(thiazol-2-yl)acetamide Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| Compound 8a | Hela | Cytotoxicity | 1.3 ± 0.14 | [7] |

| Compound 10a | MCF-7 | Cytotoxicity | 4 ± 0.2 | [1] |

| Compound 10a | - | Tubulin Polymerization Inhibition | 2.69 | [1] |

| Compound 10o | MDAMB-231 | Cytotoxicity | 3 ± 0.2 | [1] |

| Compound 13d | - | Tubulin Polymerization Inhibition | 3.68 | [1] |

| Compound IV | - | Tubulin Polymerization Inhibition | 2.00 ± 0.12 | [1] |

| Compound 1 | - | EGFR-TK Inhibition (%) | 70.58 (at 100 µM) | [3] |

| Compound 4i | MCF-7 | Cytotoxicity | 2.86 | [6] |

| Compound 4j | HepG2 | Cytotoxicity | 6.87 | [6] |

Table 2: Antimicrobial and Anticonvulsant Activity of N-(thiazol-2-yl)acetamide Derivatives

| Compound ID | Target/Test Model | Assay Type | IC50/ED50 | Reference |

| Compound 6e | Urease | Enzyme Inhibition | 15.27 ± 2.40 µg/mL | [9] |

| Compound 6i | Urease | Enzyme Inhibition | 1.473 µM | [9] |

| Compound 5b | MES test | Anticonvulsant | 15.4 mg/kg | |

| Compound 5q | MES test | Anticonvulsant | 18.6 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of N-(thiazol-2-yl)acetamide derivatives.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes) using a temperature-controlled spectrophotometer. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to a control without the inhibitor.[9]

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the kinase activity of EGFR.

Protocol:

-

Plate Coating: Coat a 96-well plate with a substrate for EGFR, such as poly(Glu, Tyr) 4:1.

-

Kinase Reaction: Prepare a reaction mixture containing recombinant human EGFR, the test compound at various concentrations, and a buffer containing ATP and MgCl₂.

-

Initiation and Incubation: Add the kinase reaction mixture to the coated plate and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.

-

Detection: After incubation, wash the plate and add an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

-

Signal Measurement: Add a suitable substrate for the conjugated enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal. The decrease in signal in the presence of the test compound indicates inhibition of EGFR kinase activity.

Caspase-3/7 Activation Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for a specified period to induce apoptosis.

-

Reagent Addition: Use a commercially available kit, such as the Caspase-Glo® 3/7 Assay. Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), directly to the cell culture wells.[1][3][7]

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The intensity of the luminescent signal is proportional to the amount of active caspase-3 and -7.

Urease Inhibition Assay

This assay is used to screen for inhibitors of the urease enzyme.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing jack bean urease solution, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15-30 minutes.

-

Substrate Addition: Add a solution of urea to initiate the enzymatic reaction.

-

Ammonia Detection: After a further incubation period, determine the amount of ammonia produced using the indophenol method. This involves adding phenol reagent and alkali reagent, which react with ammonia to form a colored indophenol complex.

-

Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm). The percentage of inhibition is calculated by comparing the absorbance of the test compound wells to that of a control without an inhibitor.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of N-(thiazol-2-yl)acetamide derivatives.

References

- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [se.promega.com]

- 2. ulab360.com [ulab360.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Caspase-Glo® 3/7 Assay Protocol [pl.promega.com]

- 5. tripod.nih.gov [tripod.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. promega.com [promega.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of N-(thiazol-2-yl)acetamide Derivatives

Executive Summary: This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of N-(thiazol-2-yl)acetamide derivatives. Due to a scarcity of published literature on the specific compound "N-(thiazol-2-yl)-2-tosylacetamide," this paper broadens its scope to encompass the wider class of related thiazole-acetamide compounds, which are significant in medicinal chemistry. This document synthesizes data from numerous studies, presenting quantitative findings in structured tables, detailing key experimental protocols, and illustrating complex workflows and relationships through diagrams as requested for researchers, scientists, and professionals in drug development.

Introduction: The Thiazole-Acetamide Scaffold

The thiazole ring is a fundamental heterocyclic moiety present in numerous pharmacologically active compounds, including marketed drugs such as the antibacterial sulfathiazole and the anticancer agent dasatinib.[1] Its unique chemical properties make it a versatile scaffold in drug design.[1][2] When combined with an acetamide linker, the resulting N-(thiazol-2-yl)acetamide core serves as a key structural motif for developing agents with a wide spectrum of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3][4] This review focuses on derivatives of this core structure, examining their synthesis, biological evaluation, and the structural features that govern their activity.

Synthesis and Characterization

The synthesis of N-(thiazol-2-yl)acetamide derivatives typically involves the acylation of a 2-aminothiazole precursor with an appropriate acetylating agent. Variations in this core reaction allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

The primary synthetic routes involve either coupling a substituted acetic acid with 2-aminothiazole or reacting 2-aminothiazole with a substituted acetyl chloride.

Caption: Key synthetic routes to N-(thiazol-2-yl)acetamide derivatives.

This protocol provides a representative example of an amide coupling reaction.[5]

-

Dissolution: Dissolve 2-Methylphenylacetic acid (1 mmol), 2-aminothiazole (1 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCI) (0.01 mol) in 20 ml of dichloromethane (DCM).

-

Reaction: Stir the mixture in the presence of triethylamine at 273 K (0 °C) for approximately 3 hours.

-

Work-up: Pour the reaction contents into 100 ml of ice-cold aqueous hydrochloric acid with stirring.

-

Extraction: Extract the aqueous layer three times with DCM.

-

Washing: Wash the combined organic layers with a saturated NaHCO₃ solution and then with a brine solution.

-

Isolation: Dry the organic layer and concentrate it under reduced pressure to yield the final product.

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the three-dimensional structure of these molecules. The data provides insights into bond lengths, angles, and intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding.[5][6]

| Compound | N-(thiazol-2-yl)acetamide [6][7] | 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide [5] |

| Formula | C₅H₆N₂OS | C₁₂H₁₂N₂OS |

| Molar Mass ( g/mol ) | 142.18 | 232.30 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 16.0650 (12) | 17.6983 (6) |

| b (Å) | 11.3337 (8) | 4.94078 (13) |

| c (Å) | 7.0670 (5) | 14.4603 (5) |

| β (º) | 101.908 (10) | 111.236 (4) |

| Volume (ų) | 1259.04 (16) | 1178.60 (7) |

| Z (molecules/cell) | 8 | 4 |

| Key Interactions | N—H⋯N and C—H⋯O hydrogen bonds | N—H⋯N hydrogen bonds form inversion dimers |

Biological Activities and Mechanisms of Action

Derivatives of the N-(thiazol-2-yl)acetamide scaffold have been investigated for a range of biological activities, with anticancer and enzyme inhibition being the most prominent.

Numerous studies have synthesized and evaluated N-(thiazol-2-yl)acetamide derivatives for their cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis or the inhibition of key cellular targets like protein kinases or tubulin.

A study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives demonstrated potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. The most active compound, 8a , which features an ortho-chlorine on the phenyl ring, exhibited a low micromolar IC₅₀ value. Further investigation revealed that these compounds can induce apoptosis through the activation of caspase 3, reduction of mitochondrial membrane potential (MMP), and generation of reactive oxygen species (ROS).

Caption: Apoptosis induction by N-(thiazol-2-yl)acetamide derivatives.

This class of compounds has also been explored as inhibitors of various enzymes.

-

Src Kinase Inhibition: Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized as analogs of KX2-391, a known Src kinase inhibitor. Although replacing the pyridine ring of KX2-391 with a thiazole led to decreased activity, the compounds retained Src kinase inhibitory activity in the low micromolar range.[9]

-

Tubulin Polymerization Inhibition: A series of novel thiazole-2-acetamide derivatives were designed as inhibitors of tubulin polymerization. The most potent compounds displayed IC₅₀ values superior to the reference drug combretastatin A-4 and showed significant activity against multiple cancer cell lines.[8]

-

Urease Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamides were found to be significant inhibitors of urease, with all tested compounds showing higher activity than the thiourea standard.[3]

| Compound Class/Derivative | Target/Assay | Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |

| N-(4-(4-Chlorophenyl)thiazol-2-yl) Derivative 8a | Cytotoxicity (MTT) | HeLa | 1.3 ± 0.14 µM | |

| Thiazolyl N-Benzyl Acetamide 8a | c-Src Kinase Inhibition | NIH3T3/c-Src | 1.34 µM | [9] |

| Thiazole-2-acetamide 10a | Tubulin Polymerization | - | 2.69 µM | [8] |

| Thiazole-2-acetamide 10a | Cytotoxicity (Avg) | 4 Cancer Lines | 6 µM | [8] |

| Pyridazinone-thiazole Hybrid | Anticonvulsant | Electroshock Test | 24.38 mg/kg | [1] |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease Inhibition | - | 2.10 ± 0.01 µM | [3] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(thiazol-2-yl)acetamide derivatives is highly dependent on the nature and position of substituents on the various parts of the molecule.

Caption: Logical flow of SAR analysis for thiazole-acetamide derivatives.

Key SAR findings from the literature include:

-

Aryl Substituents: For anticonvulsant activity, electron-withdrawing groups such as Cl, Br, and F on a phenyl ring attached to a linked pyridazinone moiety resulted in higher seizure protection.[1] In anticancer derivatives, the position of halogens on a phenyl ring was critical, with an ortho-chlorine substituent leading to the highest potency against HeLa cells.

-

Thiazole Ring Substituents: In a study of Zinc-Activated Channel (ZAC) antagonists, substitutions at the 4- and 5-positions of the thiazole ring were explored. A tert-butyl group at the 4-position was found to be favorable for potent inhibition.[10]

-

Acetamide Linker: The N-benzyl substitution on the acetamide nitrogen was explored for Src kinase inhibition. While various substitutions were tolerated, they did not surpass the activity of the parent pyridine-based compound, indicating the linker and its substituents are crucial for optimal target engagement.[9]

Detailed Experimental Methodology: In Vitro Anticancer Screening

The Sulforhodamine B (SRB) assay is a common method for evaluating the in vitro cytotoxic activity of novel compounds.

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

This protocol is adapted from methodologies used for screening N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against the MCF7 breast cancer cell line.[4][11]

-

Cell Plating: Seed MCF7 cells into 96-well microtiter plates and incubate to allow for cell attachment.

-

Compound Treatment: Expose the cells to the synthesized thiazole-acetamide derivatives at various concentrations for a period of 72 hours. A standard drug (e.g., 5-Fluorouracil) is used as a positive control.

-

Cell Fixation: After the incubation period, discard the treatment medium and fix the adherent cells by gently adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.

-

Staining: Remove the TCA and wash the plates with water. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution prepared in 1% acetic acid for 10-30 minutes.

-

Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove any unbound dye. Allow the plates to air dry.

-

Solubilization and Reading: Solubilize the protein-bound dye with a 10 mM Tris base solution. Measure the optical density (absorbance) at an appropriate wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Conclusion and Future Perspectives

The N-(thiazol-2-yl)acetamide scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The literature demonstrates that systematic modification of this core can lead to the development of highly active anticancer agents, enzyme inhibitors, and anticonvulsants. Structure-activity relationship studies have provided crucial insights, guiding the rational design of more effective compounds.

While significant progress has been made, future research should focus on exploring novel substitutions, particularly those that can enhance target selectivity and improve pharmacokinetic profiles. The development of derivatives of "N-(thiazol-2-yl)-2-tosylacetamide" remains an unexplored area that could yield compounds with unique biological properties, leveraging the known pharmacophoric features of both the thiazole-acetamide core and the tosyl group. Further investigation into the precise molecular mechanisms, supported by computational docking and in vivo studies, will be essential for advancing these promising compounds toward clinical applications.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing and Synthesis of N-(thiazol-2-yl)-2-tosylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing of starting materials and a detailed synthetic protocol for N-(thiazol-2-yl)-2-tosylacetamide. This document is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in obtaining and synthesizing this compound of interest.

Introduction

N-(thiazol-2-yl)-2-tosylacetamide is a sulfonamide derivative of N-acetyl-2-aminothiazole. The 2-aminothiazole core is a prominent scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The tosyl group, a common functionality in organic synthesis, can influence the physicochemical and biological properties of the parent molecule. This guide outlines the necessary starting materials, their commercial sources, and a plausible synthetic route to obtain the target compound.

Starting Material Sourcing

2-Aminothiazole

2-Aminothiazole is a commercially available building block. Several suppliers offer this compound in various purities and quantities.

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | 2-Aminothiazole | ≥98.0% (GC) | 96-50-4 |

| CDH Fine Chemical | 2-Amino Thiazole for Synthesis | 97% | 96-50-4 |

| Chem-Impex | 2-Aminothiazole | ≥ 99% (HPLC) | 96-50-4 |

| Polychemtech India | 2 Aminothiazole | Not Specified | 96-50-4 |

p-Toluenesulfonylacetic Acid

p-Toluenesulfonylacetic acid is the precursor for the key reagent, tosylacetyl chloride. It is available from a limited number of specialized chemical suppliers.

| Supplier | Product Name | Purity | CAS Number |

| Santa Cruz Biotechnology | p-Toluenesulfonylacetic acid | Not Specified | 3185-98-6 |

| Biosynth | p-Toluenesulfonylacetic acid | >95.0% (T) | 3185-98-6 |

| BLD Pharm | p-Toluenesulfonylacetic acid | 97% | 3185-98-6 |

Synthetic Methodology

The proposed synthesis of N-(thiazol-2-yl)-2-tosylacetamide is a two-step process:

-

Step 1: Synthesis of Tosylacetyl Chloride. Conversion of p-toluenesulfonylacetic acid to its corresponding acyl chloride.

-

Step 2: Acylation of 2-Aminothiazole. Reaction of the in-situ generated tosylacetyl chloride with 2-aminothiazole.

Detailed Experimental Protocols

Step 1: Synthesis of Tosylacetyl Chloride (in-situ)

-

Materials:

-

p-Toluenesulfonylacetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Dry Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend p-toluenesulfonylacetic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of dry DMF to the suspension.

-

Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

The resulting solution of tosylacetyl chloride in DCM is used directly in the next step without isolation.

-

Step 2: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide

-

Materials:

-

2-Aminothiazole (1.0 eq)

-

Solution of tosylacetyl chloride in DCM (from Step 1)

-

Triethylamine (Et₃N) or Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiazole (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the solution of tosylacetyl chloride (from Step 1) to the 2-aminothiazole solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(thiazol-2-yl)-2-tosylacetamide.

-

Characterization Data

As this compound is not extensively documented, the following are expected characterization data based on its structure. Actual experimental data should be obtained for verification.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₂N₂O₃S₂ |

| Molecular Weight | 312.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to thiazole, tosyl, and acetamide protons |

| ¹³C NMR | Peaks corresponding to the carbon atoms in the structure |

| Mass Spectrometry | [M+H]⁺ peak at m/z 313.03 |

Workflow and Logical Relationships

The overall process, from sourcing the primary starting materials to the final synthesized product, can be visualized as a logical workflow. This includes the in-situ preparation of the key reagent, tosylacetyl chloride.

Caption: Synthetic workflow for N-(thiazol-2-yl)-2-tosylacetamide.

Conclusion

The synthesis of N-(thiazol-2-yl)-2-tosylacetamide is achievable through a two-step process starting from commercially available 2-aminothiazole and p-toluenesulfonylacetic acid. The key transformation involves the in-situ generation of tosylacetyl chloride followed by the acylation of 2-aminothiazole. This guide provides a foundational protocol and sourcing information to facilitate the work of researchers in obtaining this target compound for further investigation. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

Exploratory Synthesis of Novel Thiazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory synthesis of novel thiazole-based compounds, focusing on their potential as therapeutic agents. It offers detailed experimental protocols, quantitative biological data, and a visualization of a key signaling pathway targeted by these compounds. The thiazole ring is a prominent scaffold in medicinal chemistry, present in a wide array of approved drugs due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide aims to equip researchers with the foundational knowledge and practical methodologies for the synthesis and evaluation of new thiazole derivatives.

I. Synthesis of Novel Thiazole Derivatives

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring.[6][7] This method typically involves the condensation reaction between an α-haloketone and a thioamide.[6][7] Variations of this synthesis allow for the introduction of diverse substituents on the thiazole core, enabling the exploration of structure-activity relationships.

A. General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of 2-amino-4-substituted phenylthiazole derivatives, a common starting point for further derivatization.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.5 eq)

-

Ethanol or Methanol

-

5% Sodium Carbonate Solution

Procedure:

-

In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.5 eq) in a suitable solvent such as ethanol or methanol.[8]

-

Heat the reaction mixture to reflux and stir for a duration of 30 minutes to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][8]

-

Upon completion, allow the reaction mixture to cool to room temperature.[8]

-

Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product and induce precipitation.[8]

-

Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.[8]

-

Wash the filter cake with water to remove any inorganic impurities.[8]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiazole derivative.

B. Synthesis of 2,4-Disubstituted Thiazole Derivatives

Further modifications can be made to the 2-amino group to generate a library of diverse thiazole compounds. One common method is the formation of Schiff bases through reaction with various aryl aldehydes.

Materials:

-

2-amino-4-substituted phenylthiazole (1.0 eq)

-

Substituted aryl aldehyde (1.0 eq)

-

Ethanol or Methanol

-

Microwave reactor (optional)

Procedure:

-

Combine the 2-amino-4-substituted phenylthiazole (1.0 eq) and the desired substituted aryl aldehyde (1.0 eq) in ethanol in a microwave-safe vessel.[3]

-

Subject the mixture to microwave irradiation at a power of 200 W for a short duration, typically ranging from 30 seconds to 2 minutes.[3] Alternatively, the reaction can be carried out under conventional heating (reflux).

-

After the reaction is complete, the solid product that forms is collected by filtration and recrystallized from a suitable solvent like methanol to yield the purified 2,4-disubstituted thiazole derivative.[3]

II. Biological Evaluation of Novel Thiazole Compounds

Thiazole derivatives have been extensively evaluated for their potential as anticancer and antimicrobial agents. The following sections detail common experimental protocols for these assessments and present quantitative data for representative novel compounds.

A. Anticancer Activity

The cytotoxic effects of newly synthesized thiazole compounds are often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a specific density and allow them to adhere overnight.[2][4]

-

Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24-48 hours). A standard anticancer drug (e.g., Staurosporine, Doxorubicin) is used as a positive control.[2][4]

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength.

-

The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2][4]

Table 1: Anticancer Activity of Novel Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2][4] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2][4] |

| Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | [2][4] |

| Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | [2][4] |

| Compound 6 | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | [9] |

| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | [9] |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [10] |

B. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The microdilution method is a common technique for this evaluation.

Experimental Protocol: Microdilution Method for MIC Determination

-

Prepare a series of twofold dilutions of the synthesized thiazole compounds in a suitable growth medium in a 96-well microtiter plate.[11]

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11]

Table 2: Antimicrobial Activity of Novel Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 11 | S. aureus (MRSA) | 150-200 | [5] |

| Compound 12 | S. aureus (MRSA) | 125-150 | [5] |

| Compound 13 | S. aureus (MRSA) | 50-75 | [5] |

| Compound 14 | E. coli | 50-75 | [5] |

| Compound 3 | E. coli | 170 | [11] |

| Compound 9 | B. cereus | 170 | [11] |

| Compound 8 | Various Fungi | 80-230 | [11] |

| Compound 9 | Various Fungi | 60-230 | [11] |

III. Thiazole Derivatives as Kinase Inhibitors in Signaling Pathways

Many thiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[12] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[13][14][15]

A. The PI3K/Akt/mTOR Signaling Pathway

The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[14][16] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane.[15][16] This leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[13][15] Thiazole-based inhibitors can target key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[13][17]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Table 3: Kinase Inhibitory Activity of Novel Thiazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 51am | c-Met | 2.54 | [18] |

| Foretinib (Control) | c-Met | - | [18] |

| Compound 40 | B-RAFV600E | 23.1 ± 1.2 | [13] |

| Dabrafenib (Control) | B-RAFV600E | 47.2 ± 2.5 | [13] |

| Compound 19 | PI3K/mTORC1 | (IC₅₀ = 0.30–0.45 µM) | [13] |

| Compound 22 | PI3Kβ | (IC₅₀ = 9–290 nM) | [13] |

IV. Conclusion

The exploratory synthesis of novel thiazole-based compounds continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the thiazole scaffold allows for the creation of large and diverse chemical libraries for biological screening. The data presented in this guide highlight the potential of these compounds as potent anticancer and antimicrobial agents. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR, provides a rational basis for the design of next-generation thiazole-based drugs. Further research in this area is warranted to optimize the efficacy and safety profiles of these promising compounds for clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. jpionline.org [jpionline.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. synarchive.com [synarchive.com]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. m.youtube.com [m.youtube.com]

- 17. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of N-acyl-2-aminothiazoles

The N-acyl-2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The physicochemical properties of these compounds are paramount as they directly influence their absorption, distribution, metabolism, and excretion (ADME), ultimately dictating their efficacy and safety profile in drug development.[1] This guide provides a comprehensive overview of the core physicochemical properties of N-acyl-2-aminothiazoles, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.

Core Physicochemical Properties

The properties of the parent 2-aminothiazole ring system provide a fundamental baseline for understanding its acylated derivatives. Modifications through N-acylation can significantly alter these characteristics to optimize drug-like properties. For instance, replacing aromatic acyl side chains with non-aromatic ones has been shown to improve aqueous solubility and reduce metabolic liabilities.[5]

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The parent 2-aminothiazole is soluble in water and polar organic solvents like alcohols.[6][7] Its solubility is pH-dependent, a characteristic stemming from the basicity of the amino group and the ring nitrogen.[6] For N-acyl derivatives, the nature of the acyl chain is a key determinant of solubility.

Table 1: Physicochemical Properties of 2-Aminothiazole (Parent Scaffold)

| Property | Value | Source |

| Melting Point | 86 - 91 °C | [8][9] |

| Boiling Point | 117 °C @ 20 mbar/hPa | [7][8] |

| Aqueous Solubility | ~100 g/L (at 20 °C) | [7] |

| logP (o/w) | 0.38 | [10] |

| pKa (Strongest Basic) | 8.67 (Predicted) | |

| pH | 9.6 (10% aqueous solution) | [8] |

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), governs a molecule's ability to permeate biological membranes. For oral drug candidates, a LogP value of less than 5 is generally desirable to ensure adequate absorption and bioavailability.[11] The 2-aminothiazole core is relatively balanced, with a LogP value of approximately 0.4. The addition of an acyl group, particularly one containing aromatic or long aliphatic chains, will increase the lipophilicity of the resulting molecule.

Melting Point

The melting point of a compound is indicative of its crystal lattice energy and purity. The parent 2-aminothiazole is a solid at room temperature with a melting point in the range of 86-91 °C.[8][9] The melting points of N-acyl derivatives vary widely based on the size, shape, and intermolecular interactions (e.g., hydrogen bonding) of the attached acyl group.

Acidity/Basicity (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding, and cell permeability. The 2-aminothiazole molecule is basic, with protonation typically occurring at the ring nitrogen.[12] The exocyclic amino group is less basic due to the electron-withdrawing effect of the heterocyclic ring. N-acylation further reduces the basicity of this nitrogen, forming a more neutral amide linkage.

Experimental Protocols

Accurate determination of physicochemical properties is essential for building structure-activity relationships (SAR) and selecting promising drug candidates.

Synthesis of N-acyl-2-aminothiazoles

A prevalent method for synthesizing the core scaffold is the Hantzsch thiazole synthesis, followed by acylation.

Protocol: Two-Step Synthesis

-

Step 1: Hantzsch Thiazole Synthesis:

-

An α-haloketone (e.g., 2-bromoacetophenone) is reacted with thiourea in a suitable solvent like ethanol.[13][14]

-

The mixture is typically heated under reflux to facilitate the cyclization reaction, which forms the 2-aminothiazole ring.[3]

-

Upon cooling, the product often precipitates and can be isolated by filtration.

-

-

Step 2: N-Acylation:

-

The synthesized 2-aminothiazole is dissolved in a dry, non-protic solvent (e.g., pyridine or dichloromethane) containing a base (if necessary, like triethylamine).[3][15]

-

An acylating agent, such as an acyl chloride or carboxylic anhydride, is added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The final N-acyl-2-aminothiazole product is isolated through aqueous workup and purified, typically by recrystallization or column chromatography.

-

Determination of Aqueous Solubility

The "shake-flask" method is the gold standard for measuring equilibrium solubility.[16]

Protocol: Shake-Flask Method

-

An excess amount of the solid N-acyl-2-aminothiazole is added to a specific volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

The resulting suspension is agitated in a mechanical shaker or stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

The presence of undissolved solid must be confirmed visually at the end of the experiment.[16]

-

The suspension is then filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to separate the solid from the saturated solution.

-

The concentration of the compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of Lipophilicity (LogP)

The shake-flask method is also a reliable technique for LogP determination, though HPLC-based methods are often used for higher throughput.

Protocol: Shake-Flask Method for LogP

-

A pre-saturated solution of 1-octanol and water (or a suitable buffer) is prepared by mixing the two phases and allowing them to separate.

-

A small, known amount of the N-acyl-2-aminothiazole is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of the second phase is added, and the biphasic system is vigorously shaken for a set period to allow for partitioning between the two layers.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

Visualizations: Workflows and Biological Pathways

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel N-acyl-2-aminothiazole derivative in a drug discovery context.

Caption: General workflow for synthesis and characterization.

Representative Signaling Pathway: Kinase Inhibition

Many N-acyl-2-aminothiazole derivatives function as ATP-competitive kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2).[5] This diagram illustrates the general mechanism of action.

Caption: Mechanism of ATP-competitive kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. 2-Aminothiazole, 97% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 2-aminothiazole, 96-50-4 [thegoodscentscompany.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide

For Research Use Only.

Abstract

This document provides a detailed synthesis protocol for N-(thiazol-2-yl)-2-tosylacetamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process beginning with the preparation of 2-tosylacetic acid, followed by its conversion to the corresponding acyl chloride, and culminating in the acylation of 2-aminothiazole. This protocol includes comprehensive experimental procedures, tables of physicochemical data for all reagents and products, and predicted spectral data for the characterization of the final compound.

Introduction

N-(thiazol-2-yl)-2-tosylacetamide incorporates two key pharmacophores: the 2-aminothiazole ring, a feature present in numerous FDA-approved drugs, and a tosylacetamide moiety, which can influence the compound's solubility, binding affinity, and overall biological activity. The synthesis of this and related compounds is of significant interest for the exploration of new chemical space in the development of novel therapeutic agents. The following protocol outlines a reproducible method for the laboratory-scale synthesis of this target molecule.

Chemical Reaction Scheme

The overall synthesis is a three-step process:

-

Step 1: Synthesis of 2-Tosylacetic Acid via a modified malonic ester synthesis.

-

Step 2: Synthesis of 2-Tosylacetyl Chloride by chlorination of the carboxylic acid.

-

Step 3: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide via N-acylation.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Intermediates

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Aminothiazole | 1,3-thiazol-2-amine | C₃H₄N₂S | 100.14 | 86-91 | Light brown to yellow crystalline powder |

| Diethyl malonate | Diethyl propanedioate | C₇H₁₂O₄ | 160.17 | -50 | Colorless liquid |

| p-Toluenesulfonyl chloride | 4-methylbenzene-1-sulfonyl chloride | C₇H₇ClO₂S | 190.65 | 67-69 | White crystalline powder |

| Thionyl chloride | Sulfurous dichloride | SOCl₂ | 118.97 | -104.5 | Colorless to yellow fuming liquid |

| 2-Tosylacetic acid | 2-((4-methylphenyl)sulfonyl)acetic acid | C₉H₁₀O₄S | 214.24 | 138-142 (decomposes) | White to off-white solid |

| 2-Tosylacetyl chloride | 2-((4-methylphenyl)sulfonyl)acetyl chloride | C₉H₉ClO₃S | 232.69 | Not available (used in situ) | Not applicable |

Table 2: Predicted Physicochemical and Spectral Data for N-(thiazol-2-yl)-2-tosylacetamide

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂O₃S₂ |

| Molecular Weight | 296.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 7.8-7.2 (m, 6H, Ar-H and thiazole-H), 4.8 (s, 2H, CH₂), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165 (C=O), 158 (Thiazole C2), 145, 136, 130, 128 (Aromatic C), 138 (Thiazole C4), 115 (Thiazole C5), 65 (CH₂), 21 (CH₃) |

| FT-IR (KBr, cm⁻¹) | 3300-3150 (N-H stretch), 1690-1670 (C=O stretch, Amide I), 1550-1530 (N-H bend, Amide II), 1330-1300 & 1150-1120 (SO₂ asymmetric and symmetric stretch) |

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Thionyl chloride and p-toluenesulfonyl chloride are corrosive and moisture-sensitive; handle with extreme care.

Step 1: Synthesis of 2-Tosylacetic acid

This procedure is adapted from the general principles of malonic ester synthesis.

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL) in small portions.

-

Formation of the Enolate: Once all the sodium has reacted, add diethyl malonate (16.0 g, 0.1 mol) dropwise to the sodium ethoxide solution with stirring.

-

Tosylation: Dissolve p-toluenesulfonyl chloride (19.1 g, 0.1 mol) in absolute ethanol (50 mL) and add this solution dropwise to the malonate enolate mixture.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL). Reflux the mixture for another 3 hours to hydrolyze the ester groups.

-

Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate of 2-tosylacetic acid will form.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-tosylacetic acid. Recrystallization from a water/ethanol mixture can be performed for further purification.

Step 2: Synthesis of 2-Tosylacetyl chloride

This procedure involves the conversion of the carboxylic acid to its acyl chloride.[1][2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 2-tosylacetic acid (10.7 g, 0.05 mol).

-

Addition of Thionyl Chloride: Add thionyl chloride (11.9 g, 0.1 mol, 7.3 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.

-

Reaction: Gently warm the mixture to 50-60°C and stir for 2-3 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-tosylacetyl chloride is typically a viscous oil or low-melting solid and is used immediately in the next step without further purification.

Step 3: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide

This is the final step, involving the acylation of 2-aminothiazole.[4][5][]

-

Reaction Setup: In a three-necked round-bottom flask, dissolve 2-aminothiazole (5.0 g, 0.05 mol) and triethylamine (5.6 g, 0.055 mol, 7.6 mL) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL). Cool the mixture to 0°C in an ice bath.

-

Acylation: Dissolve the crude 2-tosylacetyl chloride from Step 2 in the same dry solvent (50 mL) and add it dropwise to the stirred 2-aminothiazole solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final product, N-(thiazol-2-yl)-2-tosylacetamide.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of N-(thiazol-2-yl)-2-tosylacetamide.

References

Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-acylated thiazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The following sections detail two primary synthetic strategies: the direct N-acylation of 2-aminothiazoles and the Hantzsch synthesis followed by N-acylation.

Application Note 1: Direct N-Acylation of 2-Aminothiazole Precursors

This method involves the direct acylation of a pre-synthesized 2-aminothiazole core. This is a versatile and straightforward approach for generating a library of N-acylated thiazole derivatives by varying the acylating agent.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Amino-4-aryl-thiazole Intermediate

This protocol describes the synthesis of the 2-aminothiazole scaffold via the Hantzsch thiazole synthesis, which is then used as a precursor for N-acylation.[4]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

p-Toluenesulfonic acid (PTSA) (catalytic amount)

-

Acetonitrile

-

Ethanol

-

Sodium carbonate

Procedure:

-

Synthesis of α-bromoketone: To a solution of the substituted acetophenone (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 10 hours. After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Hantzsch Thiazole Synthesis: Dissolve the crude α-bromoketone in ethanol. Add thiourea (1.2 eq) and sodium carbonate. Reflux the mixture for 5 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-4-aryl-thiazole.

Protocol 1.2: N-Acylation of 2-Amino-4-aryl-thiazole

This protocol details the N-acylation of the synthesized 2-aminothiazole.[2][4]

Materials:

-

2-Amino-4-aryl-thiazole (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Dichloromethane (DCM)

-

Sodium carbonate

-

Water

Procedure:

-

Reaction Setup: Dissolve the 2-amino-4-aryl-thiazole (1.0 eq) in dichloromethane (DCM). Add sodium carbonate as a base.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the solution with constant stirring.

-

Reaction Progression: Allow the reaction to proceed at 0 °C for 12 hours.

-

Work-up and Purification: After the reaction is complete, quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-acylated thiazole derivative.

Data Presentation

| Entry | Aryl Substituent | Acylating Agent | Yield (%) | Reference |

| 1 | Phenyl | Chloroacetyl chloride | Good | [4] |

| 2 | 4-Fluorophenyl | Chloroacetyl chloride | Good | [4] |

| 3 | 4-Chlorophenyl | Chloroacetyl chloride | Good | [4] |

| 4 | 4-Bromophenyl | Chloroacetyl chloride | Good | [4] |

| 5 | Phenyl | 3-(Furan-2-yl)propanoic acid | - | [3] |

| 6 | 4-Fluorophenyl | 3-(Furan-2-yl)propanoic acid | - | [3] |

Yields reported as "Good" in the source literature without specific percentages.

Experimental Workflow

Caption: Workflow for the synthesis of N-acylated thiazoles via direct acylation.

Application Note 2: One-Pot Synthesis of N-Acylated Thiazole Derivatives

This application note details a one-pot procedure for the synthesis of N-acylated thiazole derivatives, which can be more efficient by reducing the number of work-up and purification steps.

Experimental Protocols

Protocol 2.1: One-Pot Synthesis of 2-(Acylamino)thiazole Derivatives

This protocol is adapted from the general principles of Hantzsch synthesis, where the acylation is performed in a one-pot fashion.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thiourea (1.0 eq)

-

Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

-

Pyridine (solvent and base)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.0 eq) in pyridine.

-

Initial Condensation: Heat the mixture at reflux for 2 hours to form the 2-aminothiazole intermediate in situ.

-

Acylation: Cool the reaction mixture to room temperature. Add the acyl chloride (1.1 eq) dropwise while stirring.

-